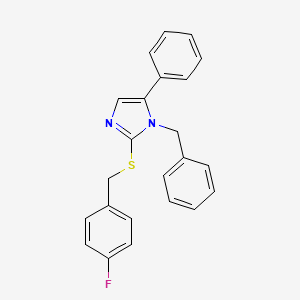

1-benzyl-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and screened for their in vitro cytotoxic activity . Another study reported the synthesis of six novel dimethylenastron analogues through the Biginelli reaction .Applications De Recherche Scientifique

Pharmacology

In pharmacology, imidazole derivatives are valued for their therapeutic potential. They exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties . These compounds are often explored for new drug development, especially in the context of antimicrobial resistance (AMR), which is a growing public health concern.

Medicinal Chemistry

Imidazole derivatives like the compound are structurally similar to naturally occurring nucleotides, allowing them to interact with biopolymers within living systems . This interaction is crucial in the design of drugs that can target specific biological pathways, making them effective in treating various diseases.

Chemical Synthesis

In chemical synthesis, the compound serves as a building block for creating more complex molecules. Its ability to undergo nucleophilic aromatic substitution makes it a valuable synthon for constructing compounds with potential antimicrobial activity .

Biology

In biology, imidazole rings are part of essential biomolecules like histidine and purine. Derivatives like “1-benzyl-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole” are studied for their role in biological systems and their potential to modulate biological functions .

Biotechnology

The compound’s structural features enable it to be used in biotechnological applications, such as the development of new biochemical assays or as a molecular probe to study protein interactions and other biological processes .

Industrial Chemistry

While specific industrial applications for this compound are not directly mentioned, imidazole derivatives are generally used in various industrial processes. For example, they can act as catalysts in the curing reactions of certain resin systems, which is essential in the production of plastics and other synthetic materials .

Antimicrobial Research

The antimicrobial properties of imidazole derivatives make them subjects of intensive research, particularly in the search for new treatments against drug-resistant bacteria and fungi .

Drug Discovery and Development

In the field of drug discovery, the compound’s ability to inhibit enzymes, such as nitric-oxide synthase, is of interest. This can lead to the development of drugs that manage conditions related to enzyme dysregulation .

Propriétés

IUPAC Name |

1-benzyl-2-[(4-fluorophenyl)methylsulfanyl]-5-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2S/c24-21-13-11-19(12-14-21)17-27-23-25-15-22(20-9-5-2-6-10-20)26(23)16-18-7-3-1-4-8-18/h1-15H,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQFPULPBOHZQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-2-((4-fluorobenzyl)thio)-5-phenyl-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2854186.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2854187.png)

![3-(4-Fluorobenzyl)-8-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2854192.png)

![N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate](/img/structure/B2854196.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2854197.png)

![N-(1-Cyanocyclohexyl)-2-[3-(4-fluorophenyl)-3-hydroxypyrrolidin-1-yl]acetamide](/img/structure/B2854199.png)

![2-[(4-Chlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2854200.png)